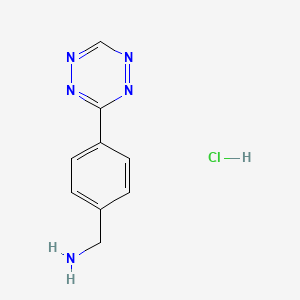

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Description

The exact mass of the compound (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5.ClH/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUXGMWUKVOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416711-59-5, 1345866-68-3 | |

| Record name | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1345866-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride chemical properties

An In-Depth Technical Guide to (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride: Properties, Protocols, and Applications in Bioorthogonal Chemistry

Introduction

In the rapidly advancing field of chemical biology, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—has become an indispensable tool.[1] Among the select group of reactions that meet the stringent criteria for bioorthogonality, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptional speed and selectivity.[2][3] At the heart of this powerful ligation chemistry are the tetrazine reagents themselves, whose properties dictate the success of applications ranging from cellular imaging to the development of next-generation therapeutics.[4]

This guide provides a comprehensive technical overview of a key reagent in this class: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride . From the perspective of a Senior Application Scientist, this document delves into the core chemical properties, synthesis, and reactivity of this molecule. It further provides field-proven insights and detailed experimental protocols for its principal applications, offering researchers, scientists, and drug development professionals a practical resource to harness the full potential of this versatile chemical tool. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in authoritative scientific principles.

Core Physicochemical & Structural Properties

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride, hereafter referred to as Tz-Amine, is an amine-functionalized tetrazine specifically designed for bioorthogonal applications. The primary amine group serves as a versatile chemical handle for conjugation to biomolecules or surfaces, while the tetrazine ring provides the bioorthogonal reactivity. The hydrochloride salt form is typically preferred as it enhances both water solubility and the stability of the compound in solid form.[1]

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Synonyms | Tetrazine-Amine, Benzylamino tetrazine hydrochloride | [1] |

| CAS Number | 1345866-68-3 | |

| Molecular Formula | C₉H₉N₅ · xHCl | |

| Molecular Weight | 187.20 g/mol (free base); 223.66 g/mol (HCl salt) | [5] |

| Appearance | Red crystalline solid | [6] |

| Melting Point | 206-225 °C (with decomposition) | |

| Storage Temperature | -20°C | |

| Solubility | Limited solubility in water, enhanced in polar organic solvents. The hydrochloride salt significantly improves aqueous solubility. | [1][7] |

A critical aspect of any bioorthogonal reagent is its stability under physiological conditions. Studies comparing a range of tetrazine derivatives have shown that hydrogen-substituted tetrazines, such as Tz-Amine, exhibit a favorable balance between stability in aqueous media and high reactivity towards strained alkenes.[6] This balance is crucial; the reagent must persist long enough in a biological environment to react with its target but be reactive enough to ensure efficient labeling at low concentrations.[2]

Synthesis and Characterization

The synthesis of Tz-Amine and similar conjugatable tetrazines typically follows a well-established pathway involving the condensation of a nitrile with hydrazine, followed by oxidative aromatization to form the tetrazine ring.[6]

General Synthesis Protocol

The synthesis of Tz-Amine (referred to as compound 1 in the cited study) proceeds as follows:

-

Reaction Formation: 4-cyanobenzylamine is reacted with hydrazine at an elevated temperature (e.g., 80°C). This step forms the dihydrotetrazine intermediate.

-

Oxidation: The crude reaction mixture containing the dihydrotetrazine is then oxidized to the aromatic 1,2,4,5-tetrazine. A common and effective oxidizing agent for this step is sodium nitrite (NaNO₂) under acidic conditions (e.g., 2% aqueous HCl).[6]

-

Purification: The crude tetrazine is purified, often using High-Performance Liquid Chromatography (HPLC), to yield the trifluoroacetate (TFA) salt.

-

Anion Exchange: The final step involves an anion exchange to replace the TFA salt with the hydrochloride salt, yielding the title compound as a red crystalline solid.[6]

This multi-step process requires careful control of reaction conditions to manage the formation of intermediates and byproducts, ensuring a good yield of the final, highly pure product.

Caption: General workflow for the synthesis of Tz-Amine.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Key analytical data reported for Tz-Amine include:

-

¹H NMR (500 MHz, D₂O): δ 4.37 (2H, s), 7.75 (2H, d, J = 8.0 Hz), 8.54 (2H, d, J = 8.0 Hz), 10.43 (1H, s).[6]

-

¹³C NMR (125 MHz, D₂O): δ 169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 ppm.[6]

-

High-Resolution Mass Spectrometry (HRMS-ESI): [M+H]⁺ m/z calculated for [C₉H₁₀N₅]⁺ 188.0931, found 188.0934.[6]

These data provide unambiguous confirmation of the molecular structure.

Core Reactivity: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The utility of Tz-Amine is rooted in its participation in the iEDDA reaction, one of the fastest bioorthogonal reactions known.[8][9] In this reaction, the electron-poor tetrazine (the diene) reacts with an electron-rich or, more commonly, a strained alkene or alkyne (the dienophile), such as a trans-cyclooctene (TCO).[10]

The reaction proceeds via a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂), forming a stable pyridazine product and driving the reaction irreversibly forward.[4] This release of a biologically inert gas is a key advantage for in vivo applications.

Caption: The iEDDA cycloaddition of a tetrazine and TCO.

Reaction Kinetics

The speed of the iEDDA reaction is a defining feature. The reaction between Tz-Amine and TCO is exceptionally fast, with second-order rate constants that allow for efficient labeling at low micromolar or even nanomolar concentrations. Quantitative kinetic studies are typically performed using stopped-flow spectrophotometry, monitoring the disappearance of the characteristic tetrazine absorbance (around 515-540 nm) upon reaction with excess dienophile.[2]

Table 2: Comparative Reactivity and Stability of Tetrazine Derivatives

| Tetrazine Derivative | Substituent | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Half-life (t₁/₂) in Serum | Causality & Insight |

| Compound 1 (Tz-Amine) | H | ~13,000 | Good | Exhibits an excellent balance of high reactivity and solution stability, making it a versatile, general-purpose reagent. Less steric hindrance contributes to its rapid kinetics.[6] |

| Compound 2 | Methyl | ~2,000 | Good | The electron-donating methyl group slightly deactivates the tetrazine ring, slowing the reaction, but can enhance stability.[6] |

| Compound 3 | Pyridinyl | ~32,000 | Moderate | The electron-withdrawing pyridinyl group significantly accelerates the reaction but can reduce the compound's stability in aqueous media.[6] |

| Compound 6 | Phenyl | ~300 | Excellent | Electron-donating groups tend to improve stability at the cost of slower kinetics. This derivative was chosen for studies requiring exceptional stability over speed.[6] |

Note: Kinetic and stability data are highly dependent on the specific dienophile, solvent, and temperature conditions. The values presented are for comparative purposes based on data from Devaraj et al.[6]

Key Applications & Experimental Protocols

The unique properties of Tz-Amine have led to its adoption in a wide range of advanced applications, particularly in pre-targeted imaging and the construction of antibody-drug conjugates.

Application: Pre-targeted Live-Cell Imaging

Pre-targeting is a powerful strategy that decouples the targeting and detection steps to improve the signal-to-background ratio in imaging experiments.[11] First, a biomolecule (e.g., an antibody) modified with a dienophile (like TCO) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. In a second step, a small, rapidly clearing tetrazine-fluorophore conjugate is administered, which "clicks" to the pre-localized TCO, lighting up the target.[12]

This protocol describes the labeling of cancer cells (e.g., SKBR-3) that have been pre-targeted with a TCO-modified antibody.

-

Pre-targeting Step: a. Culture SKBR-3 cells to ~80% confluency. b. Incubate the cells with a TCO-conjugated antibody (e.g., anti-HER2-TCO) at a concentration of 10 µg/mL in cell culture media for 1 hour at 37°C. c. Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound antibody. This step is critical for minimizing background signal.

-

Labeling Step: a. Prepare a fluorescent Tz-Amine probe by conjugating Tz-Amine to an NHS-ester activated fluorophore (e.g., FITC, Cy5) according to the manufacturer's protocol, followed by purification. b. Incubate the pre-targeted cells with the purified tetrazine-fluorophore conjugate (e.g., 5 µM in media) for 15-30 minutes at 37°C. The short incubation time is possible due to the rapid reaction kinetics. c. Wash the cells three times with PBS to remove the excess, unreacted tetrazine probe.

-

Visualization: a. Fix the cells if required for the desired microscopy technique. b. Image the cells using fluorescence microscopy or analyze by flow cytometry to quantify the labeling efficiency.

Caption: Experimental workflow for pre-targeted cell imaging.

Application: Antibody-Drug Conjugate (ADC) Development

Tz-Amine and related compounds are enabling new ADC strategies. Traditional ADCs rely on the internalization of the ADC-antigen complex into the cancer cell to release the cytotoxic payload.[8] However, this limits their use to internalizing targets. The tetrazine ligation allows for extracellular drug release. In this "click-to-release" system, an antibody is conjugated to a TCO-linked drug. Upon systemic administration of a tetrazine activator, the drug is cleaved from the antibody specifically within the tumor microenvironment, allowing it to diffuse and kill neighboring cancer cells—a powerful bystander effect.[9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 5. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride [cymitquimica.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 10. alkalisci.com [alkalisci.com]

- 11. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. CAS#:1416711-59-5 | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | Chemsrc [chemsrc.com]

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride CAS number

An In-depth Technical Guide to (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Principles and Applications in Bioorthogonal Chemistry

Authored by a Senior Application Scientist

Introduction: Beyond Conventional Bioconjugation

In the landscape of modern drug development and molecular biology, the ability to selectively and efficiently label biomolecules in complex biological systems is paramount. Traditional conjugation methods, often relying on reactions with common functional groups like amines or thiols, suffer from a lack of specificity, leading to heterogeneous products and potential disruption of biological function. The advent of bioorthogonal chemistry, and specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, has provided a transformative solution.

This guide focuses on a key reagent in this field: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride . This molecule serves as a cornerstone for researchers leveraging the "click chemistry" paradigm. Its unique structure, combining a highly reactive 1,2,4,5-tetrazine ring with a versatile primary amine handle, enables precise, rapid, and catalyst-free conjugation to biomolecules. We will delve into its fundamental properties, the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its application in cutting-edge research, from live-cell imaging to the construction of antibody-drug conjugates (ADCs).

Core Compound Identification and Physicochemical Properties

Accurate identification is critical for reproducibility. The compound is an amine-functionalized tetrazine, typically supplied as a hydrochloride salt to improve stability and solubility.

Chemical Structure:

-

Name: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

-

Synonyms: Benzylamino tetrazine hydrochloride, H-Tz-Bz-NH3Cl, Tetrazine-Amine hydrochloride[1][2]

-

CAS Number: 1345866-68-3 (This CAS number is frequently assigned to the hydrochloride salt form where the stoichiometry of HCl may be variable, denoted as ·xHCl)[1][3]. Another CAS number, 1416711-59-5, is also cited for the monohydrochloride form[2][4][5]. Researchers should verify the specific product information from their supplier.

The primary amine group provides a convenient attachment point for modifying biomolecules, while the tetrazine ring is the bioorthogonal reactive partner.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₅ · xHCl | [1] |

| Molecular Weight | 187.20 g/mol (free base basis) | [1] |

| Appearance | Solid (often purple to red crystalline) | [2][4] |

| Melting Point | 206-225 °C (with decomposition) | [3] |

| Functional Groups | Primary Amine, 1,2,4,5-Tetrazine | [] |

| Storage Temperature | −20°C | [1] |

| Solubility | Soluble in aqueous buffers and organic solvents like DMSO. | [7] |

The Engine of Bioorthogonality: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of this compound is entirely dependent on the IEDDA cycloaddition, one of the fastest bioorthogonal reactions known.[8] Understanding this mechanism is key to designing successful experiments.

Causality of Reactivity: Unlike standard Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[9] The most effective dienophiles are strained alkenes, such as trans-cyclooctenes (TCO), norbornenes, or cyclopropenes.[1][3] The inherent ring strain of these molecules dramatically accelerates the reaction rate, allowing it to proceed rapidly at low, biocompatible concentrations without the need for cytotoxic catalysts like copper.[8]

The reaction proceeds in two stages:

-

A [4+2] cycloaddition between the tetrazine and the strained alkene to form an unstable intermediate.

-

A subsequent retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[10][11]

Visualization: IEDDA Reaction Mechanism

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Synthesis and Functionalization Strategies

While commercially available, understanding the synthesis of the core molecule provides insight into its structure and potential impurities. A common route involves a Pinner-like synthesis from precursor nitriles and hydrazines.[12] For instance, a published method describes the reaction of 4-cyanobenzylamine with formamidine acetate and hydrazine, followed by oxidation to form the tetrazine ring and subsequent conversion to the hydrochloride salt.[13][14]

Experimental Protocol: General Biomolecule Labeling Workflow

The primary amine of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is the key to its utility as a labeling reagent. It can be conjugated to biomolecules (e.g., proteins, antibodies, oligonucleotides) using standard amine-reactive chemistry, most commonly via N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. This creates a tetrazine-modified biomolecule ready for the IEDDA reaction.

The overall process is a two-step strategy:

-

Activation: Modify your molecule of interest (Molecule A) with the tetrazine amine. In parallel, modify your binding partner (Molecule B) with a strained alkene (e.g., TCO).

-

Ligation: Mix the two modified molecules. The IEDDA reaction will selectively and covalently link them.

Visualization: Pre-Targeting Experimental Workflow

Sources

- 1. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride - CD BioSciences [celluars.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (4-(1,2,4,5-四嗪-3-基)苯基)甲胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride [cymitquimica.com]

- 5. CAS#:1416711-59-5 | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride: Principles and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions characterized by high efficiency, selectivity, and biocompatibility.[1] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and catalyst-free nature.[2][3] This guide provides an in-depth technical overview of a key building block in this chemical space: (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. This molecule serves as a versatile, amine-functionalized tetrazine linker, enabling the straightforward incorporation of the highly reactive tetrazine moiety onto biomolecules and surfaces.[4] We will explore its fundamental properties, the mechanism of the IEDDA reaction it facilitates, its synthesis and characterization, and its critical applications in pre-targeted imaging, drug delivery, and live-cell labeling.[5][6][7]

Core Properties and Specifications

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine, often supplied as its hydrochloride salt for improved stability and solubility, is a vibrant, typically red or purple crystalline solid.[8][9] The primary amine group provides a convenient handle for conjugation, while the tetrazine ring is the bioorthogonal reactive partner. A comprehensive understanding of its physicochemical properties is essential for its effective use in experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀ClN₅ | [9][10] |

| Molecular Weight | 223.67 g/mol | [9][11] |

| Molecular Weight (Free Base) | 187.20 g/mol | [4][12] |

| CAS Number | 1345866-68-3 / 1416711-59-5 | [4][10][11] |

| Appearance | Purple to purplish-red solid | [9] |

| Functional Groups | Primary Amine, 1,2,4,5-Tetrazine | [4] |

| Storage Temperature | -20°C |[4] |

Stability and Handling Considerations

The stability of tetrazine compounds is a critical parameter that often exists in a trade-off with reactivity.[13] Tetrazines substituted with electron-donating groups tend to be more stable but exhibit slower reaction kinetics.[13] Conversely, highly reactive tetrazines can show reduced stability in physiological media.[3][14] (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine, being hydrogen-substituted on the tetrazine ring, represents a well-calibrated balance of excellent stability and rapid reaction kinetics, making it suitable for a wide range of biological experiments.[13] For optimal performance, the compound should be stored at -20°C and protected from light.[4] While it shows good stability in standard buffers like PBS, prolonged incubation in complex biological media such as fetal bovine serum (FBS) can lead to gradual degradation, a factor that should be considered in the design of multi-day in vivo experiments.[6][13]

The Engine of Bioorthogonality: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The utility of this molecule is entirely derived from its participation in one of the fastest bioorthogonal reactions known: the tetrazine ligation.[15][16] This reaction is a [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine ring (the diene) and an electron-rich, strained dienophile, most notably a trans-cyclooctene (TCO).[2][17]

The key characteristics that make this reaction a cornerstone of modern chemical biology are:

-

Exceptional Kinetics: With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, the reaction proceeds rapidly even at the low micromolar or nanomolar concentrations typical of biological systems.[17][18]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[2][19]

-

High Specificity: The tetrazine and TCO moieties are mutually selective and do not engage in side reactions with endogenous functional groups like amines or thiols.[17]

-

Clean Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas as the sole byproduct, driving the reaction to completion.[17]

Caption: Mechanism of the Tetrazine-TCO IEDDA Ligation.

Synthesis and Quality Control

The synthesis of aryl-tetrazines like (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine is well-established. A common route involves the reaction of a corresponding nitrile (in this case, derived from 4-aminomethylbenzonitrile) with a hydrazine source to form a dihydrotetrazine intermediate.[2][6] This intermediate is then carefully oxidized using an agent like sodium nitrite in an acidic medium to yield the final, vibrantly colored tetrazine product.[2][6]

Caption: General workflow for the synthesis of aryl-tetrazines.

Trustworthiness through Validation: Rigorous quality control is paramount to ensure the reliability of subsequent bioconjugation experiments. The identity and purity of the final product must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the title compound, characteristic peaks include a singlet for the benzylic protons (~4.37 ppm), doublets for the aromatic protons (~7.75 and 8.54 ppm), and a singlet for the tetrazine proton (~10.43 ppm).[8]

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to verify the exact mass of the molecule, confirming its elemental composition. For the protonated free base [C₉H₁₀N₅]⁺, the calculated m/z is 188.0931, which should match the found value closely.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and to assess the final purity of the compound, which should typically be ≥95%.[8]

Key Applications in Research and Drug Development

The unique properties of the tetrazine ligation have made (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride an invaluable tool in several advanced biomedical applications.

Pre-targeted In Vivo Imaging

Pre-targeting is a multi-step strategy that decouples the targeting vector (e.g., an antibody) from the imaging payload (e.g., a PET radionuclide or fluorophore).[6] This approach significantly improves the target-to-background signal ratio.

-

An antibody, modified with a stable dienophile like TCO, is administered and allowed to accumulate at the target site (e.g., a tumor) while unbound antibody clears from circulation.[20]

-

Subsequently, a small, rapidly clearing tetrazine probe conjugated to an imaging agent is administered.[20]

-

The tetrazine rapidly "clicks" with the TCO-tagged antibody at the target, concentrating the imaging signal precisely where needed.[20][21]

Caption: Workflow for pre-targeted in vivo imaging.

Antibody-Drug Conjugate (ADC) Construction

The tetrazine ligation provides a modular and efficient method for constructing ADCs. The amine group on the title compound can be used to attach it to a linker-payload molecule. This tetrazine-activated drug can then be cleanly and efficiently conjugated to a TCO-modified antibody, offering precise control over drug placement and stoichiometry.[5]

Live-Cell Labeling and "Turn-On" Probes

The bioorthogonal nature of the reaction makes it ideal for labeling specific biomolecules on the surface of or inside living cells without disrupting cellular processes.[6][14] Furthermore, the tetrazine ring can act as an efficient fluorescence quencher.[22][23] By conjugating a fluorophore near the tetrazine, a "dark" probe can be created. Upon reaction with a TCO-tagged target, the tetrazine is consumed, its quenching effect is eliminated, and a dramatic increase in fluorescence is observed, enabling no-wash, high-contrast imaging.[23]

Experimental Protocol: Antibody Labeling via Tetrazine-TCO Ligation

This protocol provides a self-validating, two-stage process for conjugating a molecule of interest (functionalized with the title tetrazine compound) to an antibody.

Part A: Activation of Antibody with TCO-NHS Ester

Causality: This step utilizes the reaction between an N-Hydroxysuccinimide (NHS) ester and primary amines (the ε-amine of lysine residues) on the antibody to install the TCO dienophile. The reaction is performed at a slightly alkaline pH to ensure the lysine amines are deprotonated and nucleophilic.

-

Buffer Exchange: Ensure the antibody (e.g., at 1-5 mg/mL) is in an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.4. If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange using a spin desalting column.[19]

-

Prepare TCO-NHS Stock: Dissolve a TCO-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO or DMF to a concentration of 10-20 mM.[19]

-

Reaction Setup: To 100 µg of antibody solution, add 5 µL of 1 M sodium bicarbonate (NaHCO₃) to raise the pH to ~8.3.[19]

-

Initiate Labeling: Immediately add a 5-20 molar excess of the TCO-NHS ester stock solution to the antibody solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[19]

-

Purification: Remove unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4. This step is critical to prevent the labeling of the tetrazine probe in the next stage.[19] The purified TCO-activated antibody is now ready for ligation.

Part B: Ligation with (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine

Causality: This is the bioorthogonal click reaction. The tetrazine-functionalized molecule reacts specifically and rapidly with the TCO groups now present on the antibody.

-

Prepare Tetrazine Probe: The title compound must first be conjugated to the molecule of interest (e.g., a fluorophore, a drug) via its primary amine, typically through standard amide coupling chemistry, and then purified. Dissolve this tetrazine-functionalized probe in an appropriate solvent (e.g., DMSO or PBS).

-

Ligation Reaction: Mix the purified TCO-activated antibody from Part A with the tetrazine-functionalized probe. A slight molar excess (1.5-3 equivalents) of the tetrazine probe is often used to ensure complete labeling of the TCO sites.[19]

-

Incubation: Incubate for 1-2 hours at room temperature or 37°C.[17]

-

Monitoring (Self-Validation): The progress of the ligation can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.[19] Alternatively, it can be tracked spectrophotometrically by the decrease in absorbance in the 510-550 nm range.[17][19]

-

Final Purification (Optional): If necessary, any unreacted tetrazine probe can be removed via another round of spin desalting or size-exclusion chromatography. The final antibody conjugate is now ready for use.

Conclusion

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride is more than just a chemical compound; it is a critical enabler of cutting-edge research in chemical biology, diagnostics, and therapeutics. Its optimized balance of stability and reactivity, coupled with the unparalleled speed and specificity of the IEDDA ligation it facilitates, provides researchers with a robust and reliable tool for constructing complex biomolecular architectures. As the demand for precisely engineered ADCs, highly sensitive imaging agents, and sophisticated tools for studying cellular dynamics continues to grow, the central role of versatile and powerful building blocks like this tetrazine is assured.

References

-

BroadPharm. (2022, January 18). Tetrazine-TCO Ligation Protocol. Link

-

Enamine. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction. Link

-

BenchChem. (2025, December). Application Notes and Protocols for Tetrazine-TCO Ligation in Bioconjugation. Link

-

Sigma-Aldrich. Inverse Electron Demand Diels–Alder Reactions. Link

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society. Link

-

Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Link

-

BenchChem. The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry. Link

-

Palmas, P., Girard, E., Pasquinet, E., Caron, T., & Poullain, D. (2007). Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives. Magnetic Resonance in Chemistry. Link

-

Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. Link

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2010). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Link

-

CD BioSciences. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. Link

-

MedChemExpress. Tetrazine-Amine monohydrochloride. Link

-

CymitQuimica. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. Link

-

Devaraj, N. K., Thurber, G. M., Keliher, E. J., Marinelli, B., & Weissleder, R. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry. Link

-

Rossin, R., Versteegen, R. M., Wu, J., Khasanov, A., Wessels, F. J., & Fox, J. M. (2013). Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes. Angewandte Chemie International Edition. Link

-

Haun, J. B., Devaraj, N. K., Hilderbrand, S. A., Lee, H., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research. Link

-

BroadPharm. Ligation Protocol for Tetrazine-TCO. Link

-

CP Lab Safety. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride, 85% Purity. Link

-

ResearchGate. (2007). Spectral assignments for H-1, C-13 and N-15 solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives. Link

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. Link

-

ChemRxiv. (2023). Enzymatic activation of caged tetrazines for cell-specific bioconjugation. Link

-

Sigma-Aldrich. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride, 95%. Link

-

Frontiers. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Link

-

Chemsrc. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. Link

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2010). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Link

-

BenchChem. Assessing the In Vivo Stability of Tetrazine-PEG6-Amine Conjugates: A Comparative Guide. Link

-

ResearchGate. (2016). 1 H NMR of 3,6-di-(4-chlorophenoxy)- s -tetrazine 3e. Link

-

Yao, Q., Lin, F., & Chen, P. R. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. Link

-

JACS Au. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. Link

-

ResearchGate. (2017). (a) 1 H NMR spectra of the reaction of 1 and tetrazine (b) ESI-MS of.... Link

-

ResearchGate. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Link

-

MedChemExpress. Tetrazine-Amine. Link

-

Biosynth. [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride. Link

-

TCI Chemicals. [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride - CD BioSciences [celluars.com]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. calpaclab.com [calpaclab.com]

- 11. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride [cymitquimica.com]

- 12. [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride | 1345866-68-3 | VDC86668 [biosynth.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 23. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive protocol for the synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, a critical amine-functionalized building block in the field of bioorthogonal chemistry. 1,2,4,5-tetrazines are prized for their rapid and specific reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions with strained dienophiles, such as trans-cyclooctenes (TCO). This "click chemistry" reaction proceeds efficiently under physiological conditions, enabling its use in complex biological systems for applications ranging from cellular imaging to targeted drug delivery.[1][2][3]

This document details the underlying chemical principles, a step-by-step synthesis protocol, purification methods, and comprehensive characterization data. By explaining the causality behind experimental choices and grounding the protocol in verifiable analytical data, this guide is designed to be a self-validating resource for researchers, chemists, and professionals in drug development.

Introduction: The Role of Tetrazines in Modern Bioconjugation

The Emergence of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[4] This concept has revolutionized chemical biology, allowing scientists to tag, track, and manipulate biomolecules in their natural environment. The iEDDA reaction between tetrazines and strained alkenes is a cornerstone of this field due to its exceptionally fast kinetics and high specificity.[1][2]

1,2,4,5-Tetrazines and the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The 1,2,4,5-tetrazine ring is an electron-deficient diene that reacts voraciously with electron-rich or strained dienophiles.[1] Its reaction with trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹.[5] The reaction is irreversible, forming a stable dihydropyridazine linkage and releasing only molecular nitrogen (N₂) as a byproduct, ensuring minimal perturbation to the biological system.[1][6]

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: A Key Building Block

The title compound, (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is particularly valuable due to its terminal primary amine. This functional group serves as a versatile handle for conjugation to a wide array of molecules—such as proteins, peptides, antibodies, or nanoparticles—through well-established amine-reactive chemistries (e.g., NHS ester or isothiocyanate coupling).[4][7] This allows for the straightforward installation of the tetrazine moiety onto a molecule of interest, preparing it for subsequent iEDDA ligation.

Core Synthesis Principles: From Nitriles to Tetrazines

The synthesis of 1,2,4,5-tetrazines is most commonly achieved through variations of the Pinner reaction, which involves the condensation of nitriles with hydrazine.[8][9]

The Pinner and "Pinner-Like" Reaction Mechanism

The generally accepted mechanism begins with the nucleophilic attack of hydrazine on a nitrile to form an amidrazone intermediate.[10] Two molecules of the nitrile precursor react with hydrazine to eventually form a 1,2-dihydro-1,2,4,5-tetrazine. This intermediate is not aromatic and must be oxidized to yield the final, stable tetrazine ring.[8][11]

While effective for symmetrical tetrazines (derived from a single nitrile), the synthesis of unsymmetrical tetrazines from two different nitriles can be challenging and often results in a statistical mixture of products.[8]

Strategy for Monosubstituted Tetrazines

To synthesize a monosubstituted tetrazine such as the target compound, a nitrile precursor provides the substituted side of the ring, while a C1 source provides the unsubstituted carbon. Common C1 sources include formamidine salts or even the solvent, such as dichloromethane, under specific catalytic conditions.[2][10][12] This approach avoids the formation of symmetric byproducts and simplifies purification. The overall transformation involves the reaction of a substituted benzonitrile with hydrazine and a C1 source, followed by oxidation.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of conjugatable tetrazines.[13][14] It involves the condensation of a protected 4-cyanobenzylamine with a C1 source and hydrazine, followed by oxidation and deprotection.

Required Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 4-Cyanobenzylamine (or protected form) | ≥97% | Sigma-Aldrich | Starting material. Amine may require protection (e.g., Boc). |

| Hydrazine hydrate | Reagent | Sigma-Aldrich | Toxic and corrosive. Handle with extreme caution in a fume hood. |

| Formamidine acetate | ≥98% | Sigma-Aldrich | C1 source for the tetrazine ring. |

| Sulfur | Reagent | Fisher Scientific | Often used as a catalyst/mediator in Pinner-like reactions.[15] |

| Sodium Nitrite (NaNO₂) | ACS Reagent | VWR | Oxidizing agent. |

| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich | Used in purification and as an acid source for oxidation. |

| Hydrochloric acid (HCl) | ACS Reagent | VWR | Used for salt formation. |

| Acetonitrile (MeCN) | HPLC Grade | Fisher Scientific | Solvent for reaction and purification. |

| Water | Deionized | In-house | |

| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation. |

| Anion exchange resin (Cl⁻ form) | 50-100 mesh | Bio-Rad | For converting TFA salt to HCl salt. |

Step-by-Step Synthesis Workflow

Step 1: Dihydrotetrazine Formation

-

Rationale: This step constructs the core heterocyclic intermediate. The reaction is typically heated to drive the condensation. Using a protected amine on the starting nitrile prevents unwanted side reactions.

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the protected 4-(aminomethyl)benzonitrile (1 equivalent), formamidine acetate (4 equivalents), and elemental sulfur (1 equivalent).[15]

-

Add anhydrous hydrazine (approx. 40 equivalents) to the flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to 80°C and stir vigorously for 30-60 minutes.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: In Situ Oxidation

-

Rationale: The non-aromatic dihydrotetrazine intermediate is unstable and must be oxidized to the vibrant red, aromatic 1,2,4,5-tetrazine. Sodium nitrite in an acidic medium generates nitrous acid, the active oxidizing agent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 5 equivalents) dropwise. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The solution should develop a characteristic deep red or pink color, indicating the formation of the tetrazine ring.[13]

Step 3: Purification via Preparative HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is essential to isolate the desired product from unreacted starting materials, byproducts, and catalyst residues, yielding a high-purity compound. The product is typically isolated as its trifluoroacetate (TFA) salt from common reversed-phase HPLC buffer systems.

-

Quench the reaction by adding water and extract the crude product into an organic solvent like dichloromethane (DCM).

-

Concentrate the organic layer in vacuo.

-

Dissolve the crude residue in a minimal amount of mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the product using preparative reversed-phase HPLC with a suitable gradient (e.g., a 0-50% gradient of acetonitrile in water, both containing 0.1% TFA).[13]

-

Collect the fractions corresponding to the red-colored product peak and lyophilize to obtain the tetrazine as a red solid (TFA salt).

Step 4: Deprotection and Anion Exchange to Hydrochloride Salt

-

Rationale: If a protecting group (like Boc) was used, it must be removed. Subsequently, the counter-ion is exchanged from TFA to chloride, which can be preferable for biological applications.

-

If applicable, dissolve the purified TFA salt in a solution of TFA in DCM (e.g., 20% TFA) to cleave the Boc protecting group. Stir for 1-2 hours at room temperature, then concentrate in vacuo.

-

Dissolve the resulting amine TFA salt in water.

-

Pass the aqueous solution through a column packed with a chloride-form anion exchange resin.

-

Collect the eluent and lyophilize to yield the final product, (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, as a red crystalline solid.[13]

Characterization and Quality Control

A successful synthesis must be validated by analytical data that confirms the identity, purity, and structure of the final compound. The expected yield for this synthesis is approximately 17%.[13]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉N₅ · HCl | [16] |

| Molecular Weight | 187.21 g/mol (free base) | [17] |

| 223.67 g/mol (HCl salt) | [18] | |

| Appearance | Red crystalline solid | [13] |

| Purity | >95% (determined by HPLC) | [13] |

| Solubility | Soluble in water, DMSO, DMF | [4] |

Spectroscopic and Spectrometric Data

The following data is based on the characterization of the synthesized compound.[13]

| Analysis | Parameter | Expected Chemical Shift (δ) / Value |

| ¹H NMR | Solvent | D₂O |

| Tetrazine-H (1H, s) | 10.43 ppm | |

| Aromatic-H (2H, d, J=8.0 Hz) | 8.54 ppm | |

| Aromatic-H (2H, d, J=8.0 Hz) | 7.75 ppm | |

| Methylene-H (-CH₂-) (2H, s) | 4.37 ppm | |

| ¹³C NMR | Solvent | D₂O |

| Tetrazine-C | 169.11, 160.39 ppm | |

| Aromatic-C | 140.49, 134.95, 132.62, 131.84 ppm | |

| Methylene-C (-CH₂-) | 45.60 ppm | |

| HRMS-ESI | [M+H]⁺ (free base) | Calculated: 188.0931, Found: 188.0934 |

Interpreting the Data: A Self-Validating Protocol

-

¹H NMR: The singlet at 10.43 ppm is highly characteristic of the lone proton on the tetrazine ring. The two doublets at 8.54 and 7.75 ppm confirm the 1,4-disubstituted benzene ring, and the singlet at 4.37 ppm corresponds to the two protons of the benzylic amine.

-

¹³C NMR: The signals at ~160-169 ppm are indicative of the carbon atoms within the electron-deficient tetrazine ring.

-

HRMS: The high-resolution mass spectrometry data provides an exact mass that matches the elemental formula of the protonated free base (C₉H₁₀N₅⁺), confirming its molecular identity with high confidence.

Safety, Handling, and Storage

-

Reagent Hazards: Hydrazine is extremely toxic, a suspected carcinogen, and highly corrosive. It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Product Handling: The final product is a fine, colored powder. Avoid inhalation of dust. Standard laboratory PPE should be worn during handling.

-

Storage: Tetrazine compounds can be sensitive to light and prolonged exposure to nucleophiles. For long-term stability, store the final product at -20°C, protected from light.[4]

Conclusion and Future Outlook

This guide outlines a robust and verifiable protocol for synthesizing (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride. By following the detailed steps for reaction, oxidation, purification, and characterization, researchers can confidently produce this valuable bioorthogonal building block. The accessibility of this reagent is crucial for advancing the fields of chemical biology, targeted therapeutics, and advanced molecular imaging, enabling the precise and efficient conjugation of molecules in complex biological settings.

References

- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

- Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008).

- Lee, J. W., et al. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. PMC, NIH.

- Nwe, K., et al. (2021). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central.

- Shaw, A. M., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC.

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Tetrazine-PEG6-amine Hydrochloride. BenchChem.

- ResearchGate. (n.d.). Metal salt‐catalysed s‐tetrazine synthesis from two nitriles and hydrazine hydrate.

- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.

- Al-Achi, D., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. PMC, NIH.

- Al-Achi, D., et al. (2023). Solid-Phase Synthesis of s-Tetrazines.

- ResearchGate. (n.d.). Synthetic approaches to tetrazines through classical Pinner and "Pinner-like" reactions.

- Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. PMC, NIH.

- Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC, NIH.

- ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3.

- ResearchGate. (n.d.). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation.

- MedChemExpress. (n.d.). Tetrazine-Amine. MedChemExpress.

- Wu, H., et al. (2019).

- ResearchGate. (n.d.). Synthesis of s‐tetrazines from Pinner salts and amidines.

- BenchChem. (2025). An In-Depth Technical Guide to Tetrazine-PEG6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professional. BenchChem.

- CD BioSciences. (n.d.). (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. CD BioSciences.

- MedchemExpress.com. (n.d.). Tetrazine | Click Chemistry. MedchemExpress.com.

- ReactiveChem. (2022). Making Tetrazine and its Derivatives (Final video in Tetrazine series). YouTube.

- CymitQuimica. (n.d.). (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride. CymitQuimica.

- Biosynth. (n.d.). [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride. Biosynth.

- ResearchGate. (n.d.). Synthetic route of tetrazine-containing amino acid.

- Advanced ChemBlocks. (n.d.). (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine. Advanced ChemBlocks.

- Malinowski, T., et al. (2022).

Sources

- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride - CD BioSciences [celluars.com]

- 17. [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride | 1345866-68-3 | VDC86668 [biosynth.com]

- 18. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride [cymitquimica.com]

Solubility of Benzylamino Tetrazine Hydrochloride in DMSO: Principles, Protocols, and Practical Considerations

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of Benzylamino tetrazine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple solubility values to explore the underlying physicochemical principles, provide a robust experimental protocol for empirical determination, and discuss the critical factors that influence dissolution. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the accuracy and reproducibility of experiments involving this key bioorthogonal reagent.

Introduction: The Critical Role of Solubility in Modern Drug Discovery

Benzylamino tetrazine hydrochloride is a pivotal building block in contemporary chemical biology and drug discovery.[1] As an amine-functionalized tetrazine, it is extensively used for inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions—a cornerstone of bioorthogonal chemistry.[2] These "click" reactions enable the precise labeling and conjugation of biomolecules in complex biological systems.[3][4] Furthermore, its utility as a PROTAC (PROteolysis TArgeting Chimera) building block underscores its importance in the development of novel therapeutics.[1]

Dimethyl sulfoxide (DMSO) is the preeminent solvent in this domain, celebrated for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[5][6][7][8] For high-throughput screening (HTS) and cell-based assays, compounds are almost universally stored and dispensed as concentrated stock solutions in DMSO.[9][10] Therefore, a precise understanding of a compound's solubility limit in DMSO is not merely a procedural formality; it is fundamental to experimental integrity. Inaccurate assumptions can lead to compound precipitation, erroneous concentration calculations, and ultimately, the generation of unreliable data. This guide addresses this critical need by providing a detailed framework for understanding and determining the solubility of Benzylamino tetrazine hydrochloride in DMSO.

Foundational Physicochemical Properties

The solubility of a solute in a solvent is governed by their respective molecular properties and the intermolecular forces they can establish.

2.1 The Solute: Benzylamino Tetrazine Hydrochloride

-

Structure: This molecule features a 1,2,4,5-tetrazine ring, a six-membered aromatic ring with four nitrogen atoms, attached to a benzylamine group.[11] It is supplied as a hydrochloride (HCl) salt, meaning the primary amine group is protonated (NH3+), with a chloride counter-ion (Cl-).

-

Polarity and Functionality: The tetrazine ring is electron-deficient and polar. The benzyl group is nonpolar. The key feature is the benzylaminium chloride group, which introduces ionic character. This duality—possessing polar, nonpolar, and ionic regions—dictates its complex solubility profile.

2.2 The Solvent: Dimethyl Sulfoxide (DMSO)

-

Structure and Polarity: DMSO, (CH₃)₂S=O, is a highly polar aprotic solvent.[5][12] Its polarity stems from the strong dipole of the sulfoxide bond. Unlike protic solvents (e.g., water, ethanol), it lacks acidic protons and cannot act as a hydrogen bond donor.

-

Key Characteristics:

-

Exceptional Solvating Power: It effectively dissolves a wide array of organic molecules and even some inorganic salts.[8][13]

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[14][15] This is a critical factor, as absorbed water can significantly alter its solvent properties and reduce the solubility of certain compounds, particularly salts.[14]

-

High Boiling Point: With a boiling point of 189 °C, DMSO evaporates very slowly under standard conditions, making it stable for storage but challenging to remove.[5][12]

-

A summary of these properties is presented in Table 1.

| Property | Benzylamino Tetrazine Hydrochloride | Dimethyl Sulfoxide (DMSO) |

| IUPAC Name | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride[1] | Methylsulfinylmethane[15] |

| CAS Number | 1345866-68-3[1] | 67-68-5[15] |

| Molecular Formula | C₉H₁₀ClN₅[1] | C₂H₆OS[15] |

| Molecular Weight | 223.66 g/mol [1] | 78.14 g/mol [15] |

| Type | Organic Hydrochloride Salt | Polar Aprotic Solvent[5] |

| Relevant Functional Groups | Tetrazine Ring, Phenyl Ring, Primary Amine (as HCl salt) | Sulfoxide Group |

| Appearance | Pink to Red Solid[2] | Colorless Liquid[15] |

The Mechanism of Dissolution: Solute-Solvent Interactions

While qualitative data from suppliers describes the solubility of Benzylamino tetrazine hydrochloride in DMSO as "slight," a deeper understanding requires examining the molecular interactions.[2]

The dissolution process is driven by the formation of favorable ion-dipole and dipole-dipole interactions that overcome the crystal lattice energy of the solid compound.

-

Ion-Dipole Interactions: The primary driving force for dissolving the salt is the interaction between the charged components (benzylaminium cation and chloride anion) and the strong dipole of the DMSO molecule. The partially negative oxygen atom of the sulfoxide group in DMSO solvates the positively charged ammonium group (NH3+), while the partially positive sulfur atom interacts with the chloride anion (Cl-).

-

Dipole-Dipole Interactions: The polar tetrazine ring can engage in dipole-dipole interactions with the DMSO solvent molecules.

-

London Dispersion Forces: The nonpolar benzyl ring interacts with the methyl groups of DMSO via weaker London dispersion forces.

The term "slight" solubility suggests that while these interactions occur, they may not be strong enough to overcome the compound's crystal lattice energy to a large extent.[2] The presence of the hydrochloride salt is a key factor; organic salts often exhibit lower solubility in aprotic solvents compared to highly polar, protic solvents like water.[16]

Experimental Protocol: Determining Thermodynamic Solubility

Given the absence of precise quantitative data, empirical determination is essential. The following protocol outlines a robust method for measuring the thermodynamic equilibrium solubility of Benzylamino tetrazine hydrochloride in DMSO.[17][18] This method ensures that the solution is fully saturated and that only the dissolved fraction is measured.

4.1 Materials and Equipment

-

Benzylamino tetrazine hydrochloride (>95% purity)[1]

-

Anhydrous DMSO (≤0.025% water)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25 °C)

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)

-

Volumetric flasks and appropriate mobile phase solvents

4.2 Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of Benzylamino tetrazine hydrochloride into a 2 mL microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the compound, creating a visible slurry.

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough wetting and initial dissolution.[17]

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for 24-48 hours. This extended period is crucial for reaching thermodynamic equilibrium, distinguishing this method from faster kinetic solubility assays.[18]

-

-

Separation of Solid and Supernatant:

-

Centrifuge the equilibrated slurry at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet the undissolved solid material firmly.[17]

-

Self-Validation Check: After centrifugation, visually inspect the supernatant. It should be clear and free of any suspended particles.

-

-

Sample Preparation and Analysis:

-

Carefully aspirate a precise volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

-

Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

Prepare a set of calibration standards of known concentrations using the same dilution solvent.

-

Analyze the diluted sample and calibration standards by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Back-calculate the original concentration in the undissolved DMSO supernatant using the dilution factor. This value represents the thermodynamic solubility.

-

The result is typically expressed in mg/mL or mM.

-

Critical Factors Influencing Measured Solubility

The reproducibility of solubility measurements depends on the stringent control of several experimental variables.

-

DMSO Water Content: This is the most critical variable. As DMSO absorbs atmospheric moisture, its polarity increases, which can paradoxically decrease the solubility of hydrochloride salts that are well-solvated in the aprotic environment.[14] Always use fresh, anhydrous DMSO from a sealed container and minimize its exposure to air.

-

Temperature: Solubility is temperature-dependent. Conducting experiments at a consistent, reported temperature (e.g., 25 °C) is essential for comparability.

-

Compound Purity: Impurities can affect the measured solubility. Use compound with the highest available purity (>95%).

-

Equilibration Time: Insufficient equilibration will result in an underestimation of the thermodynamic solubility. 24 hours is a minimum standard, with 48 hours being preferable.[17]

-

pH: While pH is not a concept in aprotic DMSO, any absorbed water or subsequent dilution into aqueous buffers for assays will have a significant pH-dependent effect on the solubility of the amine-containing compound.

Practical Implications for Laboratory Workflow

Understanding the precise solubility limit directly impacts experimental design and success.

-

Stock Solution Preparation: The determined solubility value represents the absolute maximum concentration for a stable stock solution. To ensure long-term stability and avoid precipitation during freeze-thaw cycles, it is best practice to prepare primary stock solutions at a concentration of 80-90% of the measured maximum solubility.

-

Assay Design: In HTS or cell-based assays, the concentration of DMSO in the final assay medium is typically kept low (<0.5%) to avoid solvent-induced artifacts. Knowing the stock concentration limit is crucial for designing dilution schemes that deliver the desired final compound concentration without the DMSO concentration exceeding the tolerated level.

-

Data Interpretation: If a compound shows a steep drop-off in activity at higher concentrations, it may be due to precipitation in the assay medium rather than a true biological effect. This phenomenon, known as "solubility-limited activity," can be avoided by working well below the compound's solubility limit.

Conclusion

The solubility of Benzylamino tetrazine hydrochloride in DMSO is a nuanced parameter that is fundamental to its effective use in research and drug discovery. While qualitative data suggests limited solubility, this guide provides the theoretical framework and a detailed, self-validating experimental protocol for researchers to determine a precise, quantitative value. By controlling for critical factors, particularly the hygroscopicity of DMSO, scientists can prepare stable stock solutions, design robust assays, and generate reliable, reproducible data, thereby accelerating the pace of discovery.

References

- Wikipedia. Dimethyl sulfoxide.

- gChem Global. DMSO Physical Properties.

- MedKoo Biosciences. Benzylamino tetrazine hydrochloride | CAS# 1345866-68-3.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Biofargo. Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant.

- American Chemical Society. Dimethyl sulfoxide.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

- Balakin, K. et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.

- Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- PubChem. In silico estimation of DMSO solubility of organic compounds for bioscreening.

- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?.

- Tetko, I. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.

- Chemdad Co., Ltd. H-Tz-Bz-NH3Cl hydrochloride Chemical Properties.

- BenchChem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- Sigma-Aldrich. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride.

- PubChem. 3-(4-Benzylamino)-1,2,4,5-tetrazine.

- Conju-Probe. Tetrazine-PEG9-tetrazine.

- Karver, M. R. et al. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.

- Neumann, K. et al. (2019).

- TCI Deutschland GmbH. Tetrazines [Chemical Structural Class].

- PubChem. Dimethyl Sulfoxide.

Sources

- 1. medkoo.com [medkoo.com]

- 2. H-Tz-Bz-NH3Cl hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. biofargo.com [biofargo.com]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrazines [Chemical Structural Class] | TCI Deutschland GmbH [tcichemicals.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. benchchem.com [benchchem.com]

- 15. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl-1H-1,2,3-triazol-4-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride (H-Tz-Bz-NH3Cl). As a crucial building block in medicinal chemistry and drug development, understanding its inherent stability is paramount for ensuring the integrity, reproducibility, and safety of research outcomes. This document outlines the compound's physicochemical properties, explores potential degradation pathways including hydrolysis, oxidation, and photolysis, and offers evidence-based protocols for optimal storage and handling. Furthermore, a detailed methodology for conducting forced degradation studies to develop stability-indicating analytical methods is presented, empowering researchers to maintain compound quality throughout the development lifecycle.

Introduction

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, valued for its remarkable chemical stability and its ability to act as a bioisostere for amide bonds, enhancing metabolic resistance while maintaining key biological interactions.[1][2] The specific compound, 1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride, combines this stable heterocyclic core with a primary aromatic amine and a benzyl group, making it a versatile intermediate for synthesizing a wide array of bioactive molecules.[3] The hydrochloride salt form is typically employed to improve solubility and handling characteristics.

However, the presence of an amino group and the overall molecular architecture necessitates a thorough understanding of the compound's stability profile. Degradation can lead to the formation of impurities, loss of potency, and potentially confounding biological results. This guide serves as an authoritative resource for researchers, scientists, and drug development professionals, detailing the critical aspects of storing, handling, and assessing the stability of this important chemical entity.

Part 1: Physicochemical Properties and Identification

A foundational understanding of the compound's properties is essential for its proper use and storage.

Chemical Structure:

-

Systematic Name: 1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride

-

Common Abbreviation: H-Tz-Bz-NH3Cl (as interpreted from the topic)

-

CAS Number: 1803586-74-4[3]

-

Molecular Formula: C₉H₁₁ClN₄[3]

-

Molecular Weight: 210.66 g/mol [3]

| Property | Value / Description | Source |

| Appearance | Typically an off-white to yellow or pale yellow crystalline powder or solid. | [4][5] |

| Purity | Available in purities often ≥95% or ≥97%. | [3][5] |

| Solubility | As a hydrochloride salt, it is expected to have enhanced solubility in aqueous media compared to the free base. The aromatic and heterocyclic nature suggests solubility in polar organic solvents like methanol, DMSO, and DMF. | [6] |

| Melting Point | A related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, has a melting point of 132-143°C, suggesting the core structure is thermally stable to a degree.[7] Another source lists a melting point of 139-146°C.[5] |

Part 2: Mechanisms of Chemical Degradation

The stability of H-Tz-Bz-NH3Cl is governed by its constituent functional groups: the triazole ring, the primary amine, the benzyl group, and the hydrochloride salt form. Degradation can be initiated by several factors, primarily hydrolysis, oxidation, and photolysis.[8]

Hydrolytic Stability

Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceuticals.[9] For H-Tz-Bz-NH3Cl, several points of susceptibility exist.

-

Amine Hydrochloride Salt: Amine hydrochloride salts can dissociate in solution. The resulting equilibrium can be influenced by pH. In aqueous solutions, the ammonium ion ([R-NH₃]⁺) can participate in acid-base equilibria with water.[6]

-